molecular formula C4H4ClF4NO B14548575 2-Chloroethyl (trifluoromethyl)carbonofluoridimidate CAS No. 61699-93-2

2-Chloroethyl (trifluoromethyl)carbonofluoridimidate

Cat. No.: B14548575
CAS No.: 61699-93-2
M. Wt: 193.53 g/mol
InChI Key: ORKLJWMQEKHSPC-UHFFFAOYSA-N
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Description

2-Chloroethyl (trifluoromethyl)carbonofluoridimidate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is a functional group with the formula -CF₃. This group is known for its significant electronegativity and stability, making compounds containing it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Chloroethyl (trifluoromethyl)carbonofluoridimidate involves several steps. One common method includes the reaction of 2-chloroethanol with trifluoromethyl carbonofluoridimidate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

2-Chloroethyl (trifluoromethyl)carbonofluoridimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

2-Chloroethyl (trifluoromethyl)carbonofluoridimidate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology and Medicine: The compound is studied for its potential use in drug development. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl (trifluoromethyl)carbonofluoridimidate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the compound, making it more reactive towards certain biological molecules. This reactivity can lead to the formation of stable complexes with proteins or enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

2-Chloroethyl (trifluoromethyl)carbonofluoridimidate can be compared with other trifluoromethyl-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoromethyl group with the reactivity of the chloroethyl group, making it a versatile compound in various applications.

Properties

CAS No.

61699-93-2

Molecular Formula

C4H4ClF4NO

Molecular Weight

193.53 g/mol

IUPAC Name

1-(2-chloroethoxy)-N-(trifluoromethyl)methanimidoyl fluoride

InChI

InChI=1S/C4H4ClF4NO/c5-1-2-11-3(6)10-4(7,8)9/h1-2H2

InChI Key

ORKLJWMQEKHSPC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=NC(F)(F)F)F

Origin of Product

United States

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